molecular formula C7H6ClFN2O B11908062 2-Amino-6-chloro-4-fluorobenzamide

2-Amino-6-chloro-4-fluorobenzamide

Cat. No.: B11908062
M. Wt: 188.59 g/mol
InChI Key: XHORBXSIXWQFND-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-fluorobenzamide is an organic compound with the molecular formula C7H6ClFN2O It is a derivative of benzamide, featuring amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-4-fluoroaniline to introduce the nitro group, followed by reduction to form the corresponding amine. The amine is then acylated with benzoyl chloride to yield the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amines.

    Acylation and Alkylation: The amino group can be acylated or alkylated to form a variety of derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

2-Amino-6-chloro-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique substituents make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzamide
  • 2-Amino-4-fluorobenzamide
  • 2-Amino-6-chlorobenzamide

Uniqueness

2-Amino-6-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and material science .

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

2-amino-6-chloro-4-fluorobenzamide

InChI

InChI=1S/C7H6ClFN2O/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

XHORBXSIXWQFND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)N)Cl)F

Origin of Product

United States

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